molecular formula C14H18F2O B7995857 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene

1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene

Cat. No.: B7995857
M. Wt: 240.29 g/mol
InChI Key: ISNOKKUXNKTOCM-UHFFFAOYSA-N
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Description

1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene is an organic compound with the molecular formula C14H18F2O. This compound is characterized by the presence of an allyl group, two fluorine atoms, and an isopentyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluoro-2-hydroxybenzene and isopentyl bromide.

    Alkylation Reaction: The hydroxyl group of 3,5-difluoro-2-hydroxybenzene is alkylated using isopentyl bromide in the presence of a base like potassium carbonate to form 3,5-difluoro-2-(isopentyloxy)benzene.

    Allylation Reaction: The resulting compound is then subjected to an allylation reaction using allyl bromide and a suitable base to obtain the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding saturated derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Epoxides or aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

  • 1-Allyl-3,5-difluoro-2-methoxybenzene
  • 1-Allyl-3,5-difluoro-2-ethoxybenzene
  • 1-Allyl-3,5-difluoro-2-propoxybenzene

Comparison: 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with shorter alkoxy chains, the isopentyloxy group may provide enhanced lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

1,5-difluoro-2-(3-methylbutoxy)-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-4-5-11-8-12(15)9-13(16)14(11)17-7-6-10(2)3/h4,8-10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNOKKUXNKTOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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